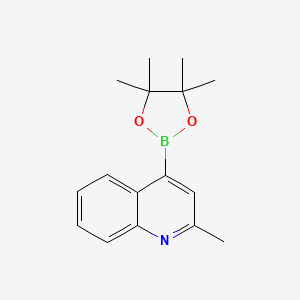

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronate ester derivative of quinoline, featuring a methyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the quinoline scaffold. This compound is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of its boronate group . Its molecular formula is C₁₉H₂₃BNO₂, with a molecular weight of 283.21 g/mol. The pinacol boronate group enhances stability against hydrolysis compared to free boronic acids, making it advantageous in synthetic applications .

Properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-10-13(12-8-6-7-9-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOIMAQLTPSQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H18BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily associated with its interaction with various biological targets. It is believed to act on specific receptors or enzymes involved in critical cellular pathways.

Target Interactions

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which plays a significant role in numerous physiological processes and is a target for many therapeutic agents.

- Protein Kinases : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| K562 (Leukemia) | 3.8 |

| HeLa (Cervical Cancer) | 6.2 |

In Vivo Studies

Animal models have shown promising results regarding the compound's anti-tumor efficacy:

- Tumor Reduction : In xenograft models of breast cancer, treatment with the compound led to a significant reduction in tumor volume compared to controls.

Case Studies

- Case Study 1 : A phase I clinical trial evaluated the safety and tolerability of the compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of efficacy.

- Case Study 2 : A study focusing on its neuroprotective effects showed that the compound could reduce neuronal apoptosis in models of neurodegeneration.

Safety Profile

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that:

- Acute Toxicity : The compound has a moderate toxicity profile with LD50 values indicating potential risks at higher doses.

| Endpoint | Value |

|---|---|

| LD50 (Oral) | 300 mg/kg |

| Skin Irritation | Moderate |

Scientific Research Applications

Medicinal Chemistry

Antimalarial and Antiviral Activity

Quinoline derivatives are well-known for their biological activities, particularly in the treatment of malaria and viral infections. Recent studies have shown that quinoline-based compounds exhibit significant larvicidal and pupicidal properties against vectors of malaria and dengue fever. For instance, a study highlighted the synthesis of quinoline derivatives that demonstrated effective activity against mosquito larvae and pupae, suggesting their potential as anti-vectorial agents .

Moreover, quinoline compounds have been explored for their antiviral properties. The modification of quinoline structures has led to the development of agents that inhibit the replication of viruses such as dengue virus serotype 2 (DENV-2), showcasing their therapeutic potential in combating viral diseases .

Anticancer Properties

The structural features of quinolines allow for interactions with various biological targets, making them candidates for anticancer drug development. Research indicates that certain quinoline derivatives can inhibit key pathways involved in cancer cell proliferation and survival. Specifically, studies have reported on the synthesis of substituted quinolines that show promising results against different cancer cell lines .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The boron-containing moiety in 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline makes it a valuable reagent in organic synthesis. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Functionalization of Aromatic Compounds

The ability to functionalize aromatic compounds using boron chemistry is another significant application. The compound can be used to introduce various functional groups into aromatic systems through electrophilic substitution reactions or nucleophilic additions . This versatility enhances its utility in designing novel materials and biologically active compounds.

Material Science

Development of Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives have been investigated for their optical properties, making them suitable candidates for applications in organic electronics. The incorporation of the dioxaborolane moiety can enhance the electron transport properties of materials used in OLEDs. Research has shown that quinoline-based materials can provide efficient light emission and stability when used in OLED devices .

Case Studies

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The position of the boronate ester significantly impacts reactivity. For example, 8-borylated quinolines undergo hydrolysis more readily than 4-borylated analogs due to steric and electronic effects .

- Electron-Donating Groups : Methoxy substituents (e.g., at C7 or C2) enhance solubility in polar solvents and alter electronic properties, which is critical for applications like fluorescence sensing .

- Steric Effects : Methyl groups at C2 (as in the target compound) provide steric protection to the boronate group, improving stability during storage and reactions .

Reactivity in Cross-Coupling Reactions

The target compound participates in Suzuki-Miyaura reactions with aryl halides or triflates to form biaryl systems. Its reactivity is compared to other quinoline boronate esters:

Notable Trends:

- The target compound exhibits higher yields due to the electron-donating methyl group stabilizing the transition state during coupling .

- 8-Borylated quinolines show lower yields, likely due to steric hindrance from the adjacent quinoline nitrogen .

Stability and Hydrolysis Resistance

Boronate esters are prone to hydrolysis, but substitution patterns modulate this behavior:

Mechanistic Insight: Hydrolysis of 8-borylated quinolines proceeds via nucleophilic attack at the boron atom, facilitated by the electron-withdrawing quinoline nitrogen . In contrast, 4-borylated analogs are more stable due to reduced electronic activation.

Q & A

Q. Table 1: Comparison of Synthetic Protocols

| Method | Yield (%) | Catalyst System | Solvent | Reference Source |

|---|---|---|---|---|

| Halogenation-Borylation | 65–78 | PdCl₂(dppf), KOAc | THF | |

| Direct C-H Borylation | 45–60 | Ir-based catalysts | Dioxane |

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Level: Advanced

Methodological Answer:

Optimization requires addressing catalyst efficiency, solvent polarity, and base selection:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability and turnover .

- Solvent effects: Polar aprotic solvents (DMF, THF) improve solubility of aryl halides.

- Base choice: K₂CO₃ or Cs₂CO₃ for deprotonation without side reactions.

- Temperature control: 80–100°C balances reaction rate and boronic ester stability .

Data Contradiction Example:

Conflicting reports on ligand efficiency (e.g., dppf vs. SPhos) require systematic screening using Design of Experiments (DoE) to resolve .

What spectroscopic and crystallographic methods confirm the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Peaks for methyl groups (δ 1.3–1.5 ppm for pinacolato methyls; δ 2.6 ppm for quinoline-CH₃) and aromatic protons (δ 7.5–8.5 ppm) .

- X-ray crystallography: Confirms planar quinoline core and tetrahedral boron geometry. Weak intermolecular C–H⋯N hydrogen bonds stabilize the lattice .

- Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 325.2 (calculated: 325.18) .

How should researchers address contradictory data in studies on this compound’s reactivity?

Level: Advanced

Methodological Answer:

Contradictions (e.g., variable yields in cross-couplings) arise from:

- Impurity profiles: Byproducts from incomplete borylation (e.g., deboronated intermediates) .

- Moisture sensitivity: Boronic esters hydrolyze to boronic acids, altering reactivity. Use Karl Fischer titration to monitor water content .

- Experimental replication: Repeat under inert conditions (glovebox) with standardized substrates .

What factors influence the stability of this compound during storage and handling?

Level: Basic

Methodological Answer:

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Rate | Mitigation Strategy |

|---|---|---|

| Ambient humidity (50% RH) | 20% loss in 48h | Desiccants (silica gel) |

| Dry N₂ atmosphere | <5% loss in 1mo | Schlenk line transfer |

Are there reported biological activities or therapeutic applications for this compound?

Level: Advanced

Methodological Answer:

While direct studies are limited, structurally related quinoline-boronic esters show:

- Antimicrobial activity: Analogues inhibit bacterial enzymes via boron-mediated interactions .

- Anticancer potential: Boron-containing quinolines act as proteasome inhibitors in preclinical models .

- Neuroprotective effects: 2-Arylethenylquinoline derivatives modulate Aβ aggregation in Alzheimer’s models .

Research Gap: No in vivo data exists for this specific compound, necessitating targeted assays (e.g., MIC testing, kinase inhibition) .

How can computational methods aid in predicting the reactivity of this compound?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.